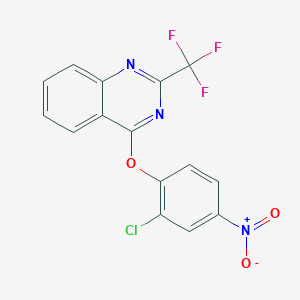
4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Quinazoline Formation: Cyclization to form the quinazoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Sodium iodide in acetone (Finkelstein reaction).
Major Products
Oxidation Products: Nitro group may be converted to a nitroso or hydroxylamine derivative.
Reduction Products: Amino derivatives.
Substitution Products: Iodinated or other halogenated derivatives.
科学的研究の応用
4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent, particularly in cancer research due to the biological activity of quinazoline derivatives.
Industry: Use in the development of agrochemicals or materials science.
作用機序
The mechanism of action would depend on the specific biological target. For example, if used as a therapeutic agent, it might inhibit specific enzymes or receptors involved in disease pathways. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
- 4-(2-Chloro-4-nitrophenoxy)-2-methylquinazoline
- 4-(2-Chloro-4-nitrophenoxy)-2-ethylquinazoline
Uniqueness
The presence of the trifluoromethyl group in 4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline may confer unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its methyl or ethyl analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
生物活性
4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
- IUPAC Name : this compound
- CAS Number : 337924-99-9
- Molecular Formula : C15H7ClF3N3O3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances metabolic stability and bioavailability, while the chloro and nitro substituents may influence the compound's reactivity and interaction with enzymes or receptors involved in disease pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Inhibition of Topoisomerase : Disruption of DNA replication.
- Alkylation of DNA : Inducing cytotoxicity by damaging DNA strands.
- Inhibition of Tubulin Polymerization : Preventing cell division by disrupting microtubule formation.
A study indicated that quinazoline derivatives exhibit significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Antioxidant Activity
The antioxidant potential of similar quinazoline derivatives has been investigated through DPPH radical scavenging assays, demonstrating moderate activity. While specific data for this compound is limited, related compounds show promise in reducing oxidative stress .
Enzyme Inhibition
The compound may also serve as a probe for studying enzyme interactions, particularly in biochemical assays aimed at understanding metabolic pathways relevant to cancer and inflammation .
Study on Anticancer Activity
In a recent investigation, this compound was evaluated alongside other quinazoline derivatives for their effects against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Comparison with Similar Compounds
A comparative analysis reveals that the trifluoromethyl group in this compound may enhance its lipophilicity and biological activity compared to its methyl or ethyl analogs. This structural modification is crucial for improving pharmacokinetic properties .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(2-Chloro-4-nitrophenoxy)-2-methylquinazoline | Structure | Moderate anticancer activity |
| This compound | Structure | Significant anticancer activity |
| 4-(2-Chloro-4-nitrophenoxy)-2-ethylquinazoline | Structure | Lower activity compared to trifluoromethyl derivative |
特性
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N3O3/c16-10-7-8(22(23)24)5-6-12(10)25-13-9-3-1-2-4-11(9)20-14(21-13)15(17,18)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNVLMICKIQEFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














